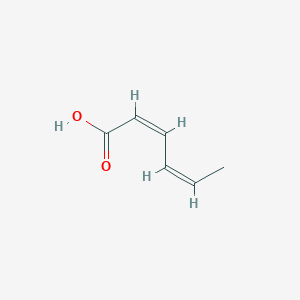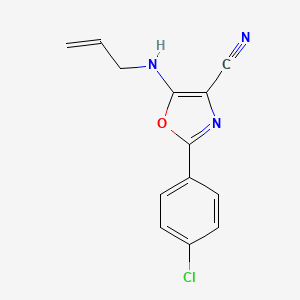![molecular formula C22H22N4O3S B1223662 3-(4-Methylphenyl)sulfonyl-1-(3-oxolanylmethyl)-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1223662.png)
3-(4-Methylphenyl)sulfonyl-1-(3-oxolanylmethyl)-2-pyrrolo[3,2-b]quinoxalinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylphenyl)sulfonyl-1-(3-oxolanylmethyl)-2-pyrrolo[3,2-b]quinoxalinamine is a quinoxaline derivative.
Scientific Research Applications
Caspase-3 Inhibitory Activity
A novel synthesis of similar sulfonyl compounds shows that certain derivatives act as potent inhibitors of caspase-3, an enzyme playing a crucial role in apoptosis. Compounds like ester and morpholide have been identified as potent caspase-3 inhibitors, suggesting potential therapeutic applications in conditions where modulation of apoptosis is beneficial (Kravchenko et al., 2005).
Synthesis of Pyrrolo- and Indoloquinoxalines
The synthesis of pyrrolo- and indoloquinoxalines has been developed, utilizing environmentally friendly oxidants and economical catalysts. This process offers a practical and green approach to creating these compounds, which could be structurally related to 3-(4-Methylphenyl)sulfonyl-1-(3-oxolanylmethyl)-2-pyrrolo[3,2-b]quinoxalinamine (Wang et al., 2015).
Synthesis of Quinoxaline Derivatives
The synthesis of various quinoxaline derivatives, including pyrrolo[1,2-a]quinoxalines, is crucial for exploring the potential of these compounds in different applications. Such methods are significant in the context of synthesizing compounds like 3-(4-Methylphenyl)sulfonyl-1-(3-oxolanylmethyl)-2-pyrrolo[3,2-b]quinoxalinamine (Xie et al., 2017).
Electrophilic Substitution Studies
Studies on pyrrolo[1,2-a]quinoxalines have shown that they undergo smooth electrophilic substitution, which is fundamental in modifying and understanding the properties of such compounds. This knowledge is key to manipulating similar structures for specific scientific applications (Cheeseman & Tuck, 1967).
Antineoplastic Evaluations
Certain derivatives of pyrroloquinoxalines have been evaluated for their anti-neoplastic properties. Understanding the cytotoxic effects of these compounds on specific cell lines helps in investigating the potential of similar compounds in cancer research (Helissey et al., 1987).
properties
Product Name |
3-(4-Methylphenyl)sulfonyl-1-(3-oxolanylmethyl)-2-pyrrolo[3,2-b]quinoxalinamine |
|---|---|
Molecular Formula |
C22H22N4O3S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-(oxolan-3-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C22H22N4O3S/c1-14-6-8-16(9-7-14)30(27,28)20-19-22(25-18-5-3-2-4-17(18)24-19)26(21(20)23)12-15-10-11-29-13-15/h2-9,15H,10-13,23H2,1H3 |
InChI Key |
PATLRCDVWWHKOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5CCOC5)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



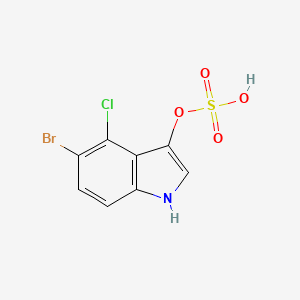
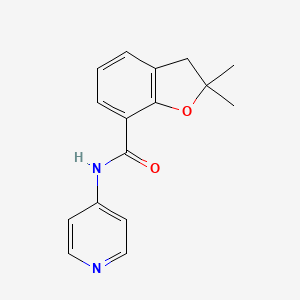
![7-Chlorotetrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B1223583.png)
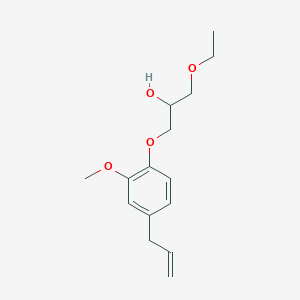
![2-(1,3-Benzodioxol-5-yl)-5-[[2-(4-methoxyphenyl)-4,5-dihydrothiazol-5-yl]methylthio]-1,3,4-oxadiazole](/img/structure/B1223588.png)

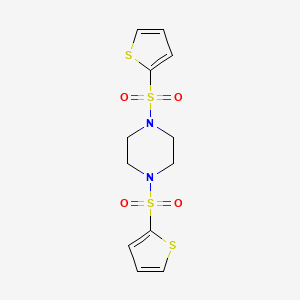
![N-[4-[[anilino(sulfanylidene)methyl]amino]-2,5-diethoxyphenyl]-4-methoxybenzamide](/img/structure/B1223593.png)
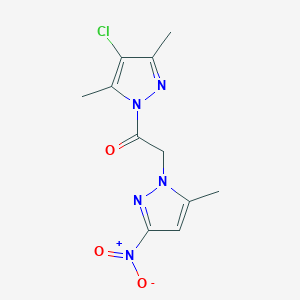
![3-[2-(2-Naphthalenylsulfonyl)-1-oxoethyl]-1-benzopyran-2-one](/img/structure/B1223598.png)
![(5Z)-3-(4-bromophenyl)-6-hydroxy-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1223599.png)
